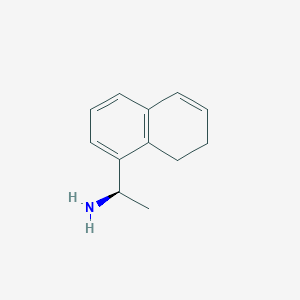

(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine is a chiral amine compound that features a naphthalene ring system. This compound is of interest in various fields of chemistry and pharmacology due to its structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

Reduction: The naphthalene ring is partially reduced to form the 7,8-dihydronaphthalene intermediate.

Amine Introduction: The ethan-1-amine group is introduced through a series of reactions, such as reductive amination or nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of ®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Further reduction can lead to fully saturated naphthalene rings.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Recent studies have indicated that derivatives of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine can exhibit antidepressant-like effects. Research has focused on synthesizing analogs that enhance the efficacy and reduce side effects associated with traditional antidepressants. For instance, modifications in the structure have led to compounds that show improved binding affinity to serotonin receptors, which are crucial in mood regulation .

Neuropharmacology

The compound has been investigated for its role in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a suitable candidate for developing treatments aimed at conditions such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives can act as neuroprotective agents, potentially slowing down neuronal degeneration .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of complex pharmaceuticals through various reactions such as:

Wirkmechanismus

The mechanism of action of ®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

1-Naphthylamine: A related compound with a fully aromatic naphthalene ring.

2-Aminonaphthalene: Another naphthalene derivative with the amine group in a different position.

Uniqueness

®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine is unique due to its chiral nature and the presence of a partially reduced naphthalene ring. This structural feature can lead to distinct chemical and biological properties compared to fully aromatic naphthalene derivatives.

Biologische Aktivität

(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine, also known by its CAS number 802918-45-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been studied for its potential as a ligand in therapeutic applications, particularly in the modulation of hypoxia-inducible factors (HIFs), which play a critical role in cellular responses to low oxygen levels.

Binding Affinity Studies

Recent studies have highlighted the compound's binding affinity to the von Hippel-Lindau (VHL) protein, which is crucial for the regulation of HIFs. For instance, a competitive fluorescence polarization assay indicated that certain derivatives of related compounds showed a Kd value of approximately 97 nM, suggesting significant potency in this context .

Biological Activity Overview

Case Study 1: Antifungal Properties

A study evaluated the antifungal activity of this compound and its derivatives against Candida albicans. The results indicated that some derivatives were significantly more effective than traditional antifungal agents like fluconazole (FLC), with minimum inhibitory concentrations (MICs) as low as 0.157 µg/mL .

Case Study 2: Cytochrome P450 Enzyme Interaction

In another investigation focusing on enzyme interactions, this compound was tested for its ability to inhibit cytochrome P450 enzymes involved in steroidogenesis. The compound demonstrated weak inhibition at high concentrations against CYP11B2 and CYP26A1, indicating a potential for selective targeting in therapeutic applications .

Eigenschaften

IUPAC Name |

(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8-9H,3,7,13H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQURMSZVUIKPK-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1CCC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.